LDN-209929 dihydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

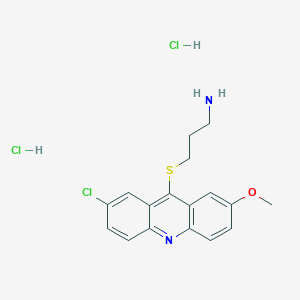

3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2OS.2ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;;/h3-6,9-10H,2,7-8,19H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCCOXNODBCCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LDN-193189 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is a derivative of Dorsomorphin, with improved specificity and potency. This document provides a comprehensive overview of the mechanism of action of LDN-193189, detailing its molecular targets, its effects on intracellular signaling cascades, and methodologies for its study. While the user's query specified LDN-209929, the available scientific literature predominantly refers to LDN-193189 as a key inhibitor in this context, suggesting a possible typographical error in the initial query. This guide will therefore focus on the well-characterized compound, LDN-193189.

Core Mechanism of Action: Inhibition of BMP Type I Receptors

The primary mechanism of action of LDN-193189 is the competitive inhibition of the ATP-binding site of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). By binding to these receptors, LDN-193189 prevents their phosphorylation and subsequent activation by BMP type II receptors, thereby blocking the downstream signaling cascade.

LDN-193189 exhibits high affinity for several BMP type I receptors, most notably ALK2 (ACVR1) and ALK3 (BMPR1A), and to a lesser extent, ALK1 and ALK6.[1][2][3] Its selectivity for BMP signaling over the Transforming Growth Factor-beta (TGF-β) pathway, which utilizes other ALK receptors like ALK4, ALK5, and ALK7, is a key feature of this inhibitor.

Quantitative Data: Inhibitory Activity of LDN-193189

The inhibitory potency of LDN-193189 has been quantified in various in vitro and cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (nM) | Assay Type | Reference |

| ALK1 | 0.8 | In vitro kinase assay | [1][2] |

| ALK2 (ACVR1) | 5 | In vitro kinase assay | [3] |

| ALK3 (BMPR1A) | 30 | In vitro kinase assay | [3] |

| ALK6 (BMPR1B) | 16.7 | In vitro kinase assay | [1][2] |

| ALK2 (ACVR1) | 5 | Cellular assay (transcriptional activity in C2C12 cells) | [1][2] |

| ALK3 (BMPR1A) | 30 | Cellular assay (transcriptional activity in C2C12 cells) | [1][2] |

| ALK4 | >500 | In vitro kinase assay | |

| ALK5 | >500 | In vitro kinase assay | |

| ALK7 | >500 | In vitro kinase assay |

Impact on BMP Signaling Pathways

BMP signaling is transduced through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways. LDN-193189 effectively inhibits both branches of this signaling network.

Canonical Smad Pathway

The canonical BMP pathway involves the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8/9. Upon activation of the BMP receptor complex, the type I receptor kinase phosphorylates these R-Smads. The phosphorylated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.[4][5][6] LDN-193189, by inhibiting the kinase activity of the type I receptor, directly prevents the initial phosphorylation of Smad1/5/8, thereby blocking the entire canonical signaling cascade.[7]

Non-Canonical Pathways

In addition to the Smad-dependent pathway, BMP receptors can also activate Smad-independent signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38, JNK, and ERK).[4] These pathways are also initiated by the activated type I receptor. Consequently, LDN-193189 also effectively blocks the activation of these non-canonical pathways by preventing the initial receptor activation step.[8]

Experimental Protocols

The following sections detail standardized protocols for assessing the activity of LDN-193189.

In Vitro Kinase Assay

This assay directly measures the ability of LDN-193189 to inhibit the kinase activity of purified BMP receptors.

Materials:

-

Recombinant purified ALK2 (or other ALK) kinase domain

-

Myelin Basic Protein (MBP) or a synthetic peptide substrate

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive methods

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

LDN-193189 dihydrochloride stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper or other capture method for radioactive assays

-

Scintillation counter or luminescence/fluorescence plate reader for non-radioactive assays

Procedure:

-

Prepare a serial dilution of LDN-193189 in kinase reaction buffer.

-

In a 96-well plate, add the recombinant ALK kinase, the substrate (MBP), and the diluted LDN-193189 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays). The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced.

-

Calculate the percentage of inhibition for each concentration of LDN-193189 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Alkaline Phosphatase Activity in C2C12 Cells

C2C12 myoblast cells differentiate into osteoblasts in response to BMP signaling, a process characterized by the induction of alkaline phosphatase (ALP) activity. This cellular assay is a robust method to assess the inhibitory effect of LDN-193189 on the BMP pathway in a cellular context.[9][10]

Materials:

-

C2C12 cells

-

Growth medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Differentiation medium: DMEM supplemented with 2% FBS

-

Recombinant BMP-2 (or other BMP ligand)

-

LDN-193189 dihydrochloride stock solution (in DMSO)

-

96-well cell culture plates

-

Cell lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 0.5% Triton X-100)

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution or a fluorescent ALP substrate

-

Plate reader for absorbance or fluorescence

Procedure:

-

Seed C2C12 cells into a 96-well plate at a density of approximately 2 x 10³ to 5 x 10³ cells per well in growth medium and allow them to attach overnight.[1][11]

-

Replace the growth medium with differentiation medium.

-

Pre-treat the cells with a serial dilution of LDN-193189 or vehicle control for 1-2 hours.

-

Stimulate the cells with a constant concentration of BMP-2 (e.g., 50 ng/mL) and incubate for 72 hours.[12]

-

After incubation, wash the cells with PBS and lyse them with cell lysis buffer.[12]

-

Transfer the cell lysates to a new 96-well plate.

-

Add the ALP substrate (e.g., pNPP) to each well and incubate at 37°C until a color change is visible.

-

Measure the absorbance at 405 nm (for pNPP) or the fluorescence at the appropriate wavelength.

-

Calculate the percentage of inhibition of ALP activity for each concentration of LDN-193189 and determine the IC50 value.

Western Blot for Phospho-Smad1/5/8

This method allows for the direct visualization and quantification of the inhibition of Smad1/5/8 phosphorylation in response to LDN-193189 treatment.

Materials:

-

C2C12 cells

-

Growth and differentiation media

-

Recombinant BMP-2

-

LDN-193189 dihydrochloride

-

6-well cell culture plates

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad1/5/8 and anti-total Smad1

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed C2C12 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells overnight in differentiation medium.

-

Pre-treat the cells with various concentrations of LDN-193189 or vehicle for 1-2 hours.

-

Stimulate with BMP-2 (e.g., 50 ng/mL) for a short period (e.g., 30-60 minutes).

-

Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Smad1/5/8 antibody overnight at 4°C.[11][13]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Smad1 antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated Smad1/5/8.

Off-Target Effects and Selectivity

While LDN-193189 is highly selective for BMP type I receptors over TGF-β type I receptors, it can exhibit off-target activities, particularly at higher concentrations. Kinome-wide screening has shown that at 1 µM, LDN-193189 can inhibit other kinases.[14] It is crucial for researchers to consider these potential off-target effects and use the lowest effective concentration of the inhibitor in their experiments.

Conclusion

LDN-193189 dihydrochloride is a valuable research tool for dissecting the roles of BMP signaling in various biological processes. Its potent and selective inhibition of BMP type I receptors, particularly ALK2 and ALK3, blocks both canonical Smad-dependent and non-canonical Smad-independent pathways. The experimental protocols provided in this guide offer robust methods for characterizing the inhibitory activity of LDN-193189 and investigating its effects on cellular function. A thorough understanding of its mechanism of action and potential off-target effects is essential for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]

- 7. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

- 10. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Factor VII-activating Protease (FSAP) Enhances the Activity of Bone Morphogenetic Protein-2 (BMP-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ard.bmj.com [ard.bmj.com]

- 14. researchgate.net [researchgate.net]

LDN-209929 Dihydrochloride: A Technical Guide to its Discovery and Development as a Haspin Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-209929 dihydrochloride (B599025) has emerged as a significant chemical probe in the study of mitotic regulation. It is a potent and selective inhibitor of haspin (haploid germ cell-specific nuclear protein kinase), a serine/threonine kinase crucial for the proper alignment of chromosomes during cell division.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to LDN-209929 dihydrochloride.

Discovery and Development

LDN-209929 was identified through a structure-activity relationship (SAR) study of acridine (B1665455) analogs based on an initial hit from a high-throughput screen. The parent compound, LDN-192960, was found to be a potent inhibitor of haspin but also exhibited significant activity against DYRK2 (dual-specificity tyrosine-regulated kinase 2). The optimization effort that led to LDN-209929 focused on improving selectivity for haspin over DYRK2. This was achieved by modifying the acridine scaffold, resulting in a compound with a 180-fold selectivity for haspin.

The discovery of LDN-209929 provided a valuable tool for dissecting the specific roles of haspin in mitosis without the confounding effects of significant DYRK2 inhibition. Its development has been primarily as a research tool to investigate the cellular consequences of haspin inhibition.

Mechanism of Action

Haspin kinase's primary role during mitosis is the phosphorylation of histone H3 at threonine 3 (H3T3ph). This phosphorylation event is a key component of the "histone code" and serves as a docking site for the Chromosomal Passenger Complex (CPC). The CPC, which includes the kinase Aurora B, is essential for correcting improper microtubule attachments to kinetochores and for the activation of the spindle assembly checkpoint.

By competitively inhibiting the ATP-binding site of haspin, LDN-209929 prevents the phosphorylation of histone H3 at threonine 3. This disruption of the haspin-H3T3ph-CPC signaling cascade leads to the mislocalization of the CPC, resulting in chromosome misalignment, defects in the spindle assembly checkpoint, and ultimately, mitotic arrest.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its parent compound, LDN-192960.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Selectivity (fold) |

| LDN-209929 | Haspin | 55 | 180 vs. DYRK2 |

| DYRK2 | 9900 | ||

| LDN-192960 | Haspin | 10 | 4.8 vs. DYRK2 |

| DYRK2 | 48 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₉Cl₃N₂OS |

| Molecular Weight | 405.77 g/mol |

| CAS Number | 1784281-97-5 |

Experimental Protocols

While the specific, detailed protocols from the primary discovery publication are not fully available, the following are representative experimental procedures for the synthesis and evaluation of LDN-209929 based on established methodologies in the field.

Protocol 1: General Synthesis of 9-Thioacridine Analogs

This protocol outlines a general synthetic route for the acridine scaffold of LDN-209929.

-

Copper-Mediated Coupling: A substituted 2-chlorobenzoic acid is coupled with a substituted aniline (B41778) in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., DMF or DMSO). The reaction is typically heated for several hours to drive the formation of the N-phenylanthranilic acid intermediate.

-

Cyclization: The N-phenylanthranilic acid intermediate is cyclized to the corresponding 9-chloroacridine (B74977) using a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is heated, often under reflux, to facilitate the intramolecular cyclization.

-

Thiolation: The 9-chloroacridine is converted to the 9-thioacridine intermediate. This can be achieved by reaction with a sulfur source, such as thiourea (B124793) followed by hydrolysis, or by direct displacement with a thiol.

-

Side Chain Attachment: The 9-thioacridine is then alkylated with the desired aminoalkyl halide side chain in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., THF or DMF) to yield the final product.

-

Purification: The final compound is purified using standard techniques such as column chromatography on silica (B1680970) gel, followed by conversion to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ether or methanol.

Protocol 2: In Vitro Haspin Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the phosphorylation of a biotinylated histone H3 peptide by haspin kinase.

-

Reagents:

-

Haspin kinase (recombinant)

-

Biotinylated Histone H3 (1-21) peptide substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

LDN-209929 (or other test compounds) serially diluted in DMSO

-

Europium-labeled anti-phospho-Histone H3 (Thr3) antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

Stop/Detection Buffer (e.g., 10 mM EDTA in assay buffer)

-

-

Procedure:

-

In a 384-well plate, add haspin kinase and the biotinylated H3 peptide to the assay buffer.

-

Add the test compound (LDN-209929) at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the Stop/Detection Buffer containing the Europium-labeled antibody and Streptavidin-APC.

-

Incubate for a further period (e.g., 60 minutes) to allow for antibody and streptavidin binding.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

The ratio of acceptor to donor emission is proportional to the amount of phosphorylated peptide. IC50 values are calculated by plotting the TR-FRET ratio against the inhibitor concentration.

-

Protocol 3: Cellular Assay for Histone H3 Threonine 3 Phosphorylation (Western Blot)

This assay determines the ability of LDN-209929 to inhibit haspin activity in a cellular context.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or U2OS) in appropriate growth medium.

-

Treat the cells with various concentrations of LDN-209929 or a vehicle control (DMSO) for a defined period (e.g., 2-24 hours). To enrich for mitotic cells, a mitotic arresting agent like nocodazole (B1683961) can be co-administered.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Thr3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3 or another loading control like GAPDH or β-actin.

-

Quantify the band intensities to determine the dose-dependent effect of LDN-209929 on H3T3 phosphorylation.

-

Visualizations

Signaling Pathway of Haspin Kinase

Caption: The mitotic signaling pathway of haspin kinase and the inhibitory action of LDN-209929.

Experimental Workflow for LDN-209929 Discovery and Characterization

Caption: The workflow from high-throughput screening to the characterization of LDN-209929.

Logical Relationship of Haspin Inhibition and Cellular Outcomes

Caption: The logical cascade from haspin inhibition by LDN-209929 to cellular mitotic arrest.

References

Haspin Kinase: A Core Regulator of Chromosome Segregation in Mitosis and Meiosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haspin, an atypical serine/threonine kinase, has emerged as a critical regulator of cell division in eukaryotes. Its primary role is to ensure the fidelity of chromosome segregation during both mitosis and meiosis. This is achieved through the specific phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a key event that orchestrates the recruitment of the Chromosome Passenger Complex (CPC) to the centromeres. The CPC, in turn, is essential for correcting improper microtubule-kinetochore attachments and for the proper functioning of the spindle assembly checkpoint. Given its pivotal role in cell cycle progression and its overexpression in various cancers, Haspin has become an attractive target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of Haspin kinase function, detailing its mechanisms in mitosis and meiosis, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its intricate signaling pathways.

Core Functions of Haspin Kinase in Mitosis

Haspin's role in mitosis is central to maintaining genomic stability. Its primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1][2][3][4] This phosphorylation event acts as a "landing pad" for the Chromosome Passenger Complex (CPC), a multi-protein complex that includes the kinase Aurora B.[1][2] The recruitment of the CPC to the inner centromere is crucial for several mitotic processes:

-

Correction of Kinetochore-Microtubule Attachments: The CPC, through Aurora B kinase activity, destabilizes incorrect attachments between kinetochores and spindle microtubules, allowing for their correction and ensuring that each sister chromatid is attached to opposite spindle poles.

-

Spindle Assembly Checkpoint (SAC) Signaling: The CPC is a key component of the SAC, a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly bioriented on the mitotic spindle.

-

Sister Chromatid Cohesion: Haspin is required for the protection of centromeric cohesin, the protein complex that holds sister chromatids together, until anaphase. Depletion of Haspin leads to premature loss of this cohesion.[1]

Disruption of Haspin function, either through RNA interference (RNAi) or chemical inhibition, leads to severe mitotic defects, including chromosome misalignment, activation of the spindle assembly checkpoint, and mitotic arrest.[1][2][4][5]

Signaling Pathway in Mitosis

The signaling pathway involving Haspin in mitosis is a tightly regulated cascade of events.

Core Functions of Haspin Kinase in Meiosis

Haspin's fundamental role in ensuring proper chromosome segregation is conserved in meiosis. Similar to mitosis, Haspin's kinase activity is required for chromosome congression during both meiosis I and meiosis II.[6][7][8] Studies in both spermatocytes and oocytes have demonstrated that Haspin phosphorylates H3T3, which is essential for the recruitment of the CPC to meiotic centromeres.[6][7][8]

Inhibition of Haspin in meiotic cells leads to:

-

Chromosome Misalignment: Failure of homologous chromosomes (in meiosis I) and sister chromatids (in meiosis II) to align correctly at the metaphase plate.[6][7]

-

Perturbed Kinetochore-Microtubule Attachments: Similar to mitosis, the lack of CPC at the centromeres impairs the correction of erroneous microtubule attachments.[6]

-

Defective Spindle Assembly: In oocytes, Haspin has been implicated in the clustering of microtubule-organizing centers (MTOCs) to form a bipolar spindle.[7]

Interestingly, while the core Haspin-H3T3ph-CPC pathway is conserved, some studies suggest there might be differences in the downstream effectors and the precise regulation of CPC components in meiosis compared to mitosis.[6]

Signaling Pathway in Meiosis

The signaling pathway of Haspin in meiosis shares many similarities with the mitotic pathway, with the central axis of H3T3 phosphorylation and CPC recruitment remaining constant.

Quantitative Data Summary

The following tables summarize key quantitative data related to Haspin kinase activity and inhibition.

Table 1: In Vitro Kinase Activity of Haspin

| Substrate | Km (ATP) | Km (Histone H3 peptide) | kcat | Reference |

| Recombinant Human Haspin | ~5 µM | ~6 µM | ~15-fold increase with N-domain | [9] |

Table 2: IC50 Values of Selected Haspin Inhibitors

| Inhibitor | IC50 (nM) | Cell Line | Assay Type | Reference |

| 5-Iodotubercidin (5-ITu) | 10 | - | In vitro kinase assay | [10] |

| CHR-6494 | 2 | - | In vitro kinase assay | [11] |

| LDN-192960 | 10 | - | In vitro kinase assay | [6] |

| Staurosporine | 12.3 | - | Radiometric kinase assay | [3] |

| GW 5074 | 25.8 | - | Radiometric kinase assay | [3] |

Table 3: Cellular Effects of Haspin Inhibition

| Treatment | Effect | Quantitative Measurement | Cell Type | Reference |

| Haspin siRNA | Chromosome Misalignment | Increased percentage of cells with misaligned chromosomes | HeLa | [2][5] |

| 5-Iodotubercidin (5-ITu) | Reduction in centromeric AURKC | ~60% decrease in localized AURKC | Mouse Oocytes | [1] |

| 5-Iodotubercidin (5-ITu) | Reduction in centromeric Survivin | ~43% reduction in Survivin staining | Aurkc-/- Mouse Oocytes | [1] |

| CHR-6494 | G2/M Arrest | 4-hour delay in mitotic peak | HeLa | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study Haspin kinase function.

In Vitro Kinase Assay

This protocol is used to measure the enzymatic activity of Haspin kinase in a controlled environment.

Methodology:

-

Reaction Buffer: Prepare a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Reaction Setup: In a microcentrifuge tube, combine recombinant Haspin kinase (e.g., 50 ng), Histone H3 substrate (e.g., 1 µg), and the reaction buffer. If testing an inhibitor, add it at the desired concentration.

-

Initiation: Start the reaction by adding [γ-32P]ATP (e.g., 10 µCi) to a final concentration of 100 µM.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer.

-

Analysis: Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE. Dry the gel and expose it to an X-ray film for autoradiography to visualize the phosphorylated substrate.

Immunofluorescence Staining for Phospho-Histone H3 (T3)

This protocol is used to visualize the localization of H3T3ph within cells.

Methodology:

-

Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phospho-Histone H3 (Thr3) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the coverslips three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

RNA Interference (RNAi) for Haspin Depletion

This protocol is used to specifically reduce the expression of Haspin in cultured cells.

Methodology:

-

siRNA Design and Synthesis: Design or obtain validated small interfering RNAs (siRNAs) targeting the Haspin mRNA. A non-targeting siRNA should be used as a negative control.

-

Transfection: Transfect the siRNAs into cultured cells using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 48-72 hours to allow for the depletion of the Haspin protein.

-

Validation of Knockdown: Verify the reduction in Haspin protein levels by Western blotting using a Haspin-specific antibody.

-

Phenotypic Analysis: Analyze the effects of Haspin depletion on mitotic progression, chromosome alignment, or other cellular processes of interest.

Co-Immunoprecipitation (Co-IP) for Identifying Haspin Interactors

This protocol is used to identify proteins that physically interact with Haspin within the cell.

Methodology:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against Haspin (or a control IgG) overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted proteins by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Drug Development and Future Perspectives

The critical role of Haspin in mitosis and its frequent overexpression in cancer cells make it a compelling target for the development of novel anti-cancer therapeutics.[11][12][13][14][15] Several small molecule inhibitors of Haspin have been developed and have shown potent anti-proliferative effects in various cancer cell lines.[10][11] These inhibitors induce mitotic catastrophe by disrupting chromosome alignment and segregation, leading to cell death.

Future research in the field of Haspin kinase will likely focus on:

-

Development of more potent and selective inhibitors: Improving the specificity of Haspin inhibitors will be crucial to minimize off-target effects and enhance their therapeutic index.

-

Elucidation of novel substrates and functions: While Histone H3 is the best-characterized substrate, identifying other substrates of Haspin will provide a more complete understanding of its cellular roles.

-

Understanding the regulation of Haspin in different cellular contexts: Further investigation into the upstream regulators and downstream effectors of Haspin in both mitosis and meiosis will uncover more intricate details of its function.

-

Translational studies: Preclinical and clinical studies will be essential to evaluate the efficacy and safety of Haspin inhibitors as a viable cancer therapy.

References

- 1. Haspin inhibition reveals functional differences of interchromatid axis–localized AURKB and AURKC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Live Fluorescence Imaging of Chromosome Segregation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibody Labeling of Mouse Spermatocyte Chromosome Spreads to Study Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Live fluorescence imaging of chromosome segregation in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Live Cell Imaging of Chromosome Segregation During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

LDN-209929 Dihydrochloride: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Haspin kinase.[1][2][3] Haspin, a serine/threonine kinase, plays a crucial role in the regulation of mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This post-translational modification is essential for the proper alignment of chromosomes during metaphase, making Haspin a compelling target for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the target specificity and selectivity of LDN-209929 dihydrochloride, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Target Profile and Specificity

The primary target of this compound is Haspin kinase , with a reported half-maximal inhibitory concentration (IC50) of 55 nM .[1][2]

Selectivity Profile

This compound exhibits a high degree of selectivity for Haspin kinase over the closely related Dual-specificity tyrosine-regulated kinase 2 (DYRK2). It is reported to be 180-fold more selective for Haspin kinase compared to DYRK2.[1][2][3] A comprehensive kinase selectivity profile against a broader panel of kinases is not publicly available at this time.

Table 1: Quantitative Kinase Inhibition Data for this compound

| Target Kinase | IC50 (nM) | Selectivity (fold vs. Haspin) | Reference |

| Haspin | 55 | 1 | [1][2] |

| DYRK2 | 9,900 | 180 | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of Haspin kinase. By binding to the ATP-binding pocket of Haspin, it prevents the phosphorylation of its key substrate, histone H3, at threonine 3. This inhibition disrupts the downstream signaling cascade that ensures proper chromosome segregation during mitosis, ultimately leading to cell cycle arrest and potentially apoptosis in proliferating cells.

Experimental Protocols

While the specific, detailed protocols for the characterization of LDN-209929 are not fully available in the public domain, the following represents a likely methodology for the key in vitro kinase inhibition assays based on standard industry practices.

In Vitro Haspin Kinase Inhibition Assay (Hypothetical Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against Haspin kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant full-length human Haspin kinase

-

Histone H3 peptide substrate

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).

-

Reaction Setup: In a 384-well plate, add the diluted LDN-209929 or vehicle control (DMSO in kinase assay buffer).

-

Enzyme and Substrate Addition: Add a mixture of Haspin kinase and Histone H3 peptide substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. Incubate at room temperature to stabilize the signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of LDN-209929 relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

The Crucial Role of Haspin Kinase in Orchestrating Chromosome Alignment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fidelity of chromosome segregation during mitosis is paramount to maintaining genomic stability. Errors in this intricate process can lead to aneuploidy, a hallmark of many cancers and developmental disorders. Haspin kinase, a serine/threonine kinase, has emerged as a critical regulator of mitotic progression, playing a pivotal role in ensuring the proper alignment of chromosomes at the metaphase plate. This technical guide provides an in-depth exploration of the molecular mechanisms by which Haspin kinase governs chromosome alignment, its position within the broader mitotic signaling network, and the consequences of its inhibition. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in cell biology and oncology, as well as professionals engaged in the development of novel anti-mitotic cancer therapies.

Introduction: The Guardian of Genomic Integrity

Mitosis is a tightly regulated process that ensures the equal distribution of the genome to two daughter cells. A key event in this process is the alignment of sister chromatids at the metaphase plate, a prerequisite for their subsequent segregation during anaphase. The molecular machinery that governs this process is complex, involving a network of kinases, phosphatases, and structural proteins. Among these, Haspin kinase has been identified as a central player, ensuring the correct localization and function of the Chromosomal Passenger Complex (CPC), a master regulator of mitosis.[1][2]

Haspin's primary and most well-characterized substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[3][4] This specific phosphorylation event acts as a "molecular beacon," creating a docking site on the centromeric chromatin for the CPC.[5] The recruitment of the CPC, which includes the kinase Aurora B, to the inner centromere is essential for correcting improper microtubule-kinetochore attachments and for the proper functioning of the spindle assembly checkpoint (SAC).[1][5] Disruption of Haspin function, either through genetic depletion or chemical inhibition, leads to a cascade of mitotic defects, including severe chromosome misalignment, premature loss of sister chromatid cohesion, and ultimately, mitotic arrest or catastrophic exit from mitosis.[2][6] These profound consequences underscore the critical role of Haspin in maintaining genomic stability and highlight its potential as a therapeutic target in oncology.[7][8]

The Haspin Kinase Signaling Pathway

Haspin kinase is a key component of a signaling cascade that ensures the precise spatiotemporal regulation of mitotic events. Its activity is intricately linked with other major mitotic kinases, including Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1), which are known to phosphorylate and activate Haspin. The primary downstream effect of Haspin activity is the phosphorylation of histone H3 at threonine 3 (H3T3ph). This histone mark is directly recognized by the BIR domain of Survivin, a subunit of the Chromosomal Passenger Complex (CPC). The binding of Survivin to phosphorylated H3T3 anchors the entire CPC, including the catalytic subunit Aurora B kinase, to the inner centromere. This localization is critical for Aurora B to phosphorylate its substrates, which are involved in destabilizing incorrect kinetochore-microtubule attachments and activating the spindle assembly checkpoint. Interestingly, there is evidence for a positive feedback loop where Aurora B can, in turn, phosphorylate and further activate Haspin, thus amplifying the CPC recruitment signal at the centromere.

Quantitative Analysis of Haspin Kinase Inhibition

The functional consequence of inhibiting Haspin kinase activity has been quantified in numerous studies. These investigations typically involve the depletion of Haspin via RNA interference (RNAi) or the use of small molecule inhibitors. The resulting phenotypes, primarily chromosome misalignment, are then quantified using immunofluorescence microscopy.

| Experimental System | Method of Inhibition | Phenotype Measured | Quantitative Result | Reference |

| U2OS Cells | Haspin siRNA | Chromosome Misalignment | 76% of mitotic cells showed extensive chromosome misalignment. | [6] |

| HeLa Cells | Haspin siRNA | Mitotic Arrest | Significant increase in the percentage of cells in prometaphase. | [4] |

| Various Cancer Cell Lines | CHR-6494 (inhibitor) | Inhibition of H3T3ph | Potent inhibition of H3T3 phosphorylation. | [8] |

| In vitro Kinase Assay | 5-iodotubercidin (5-ITu) | Haspin Kinase Activity | Potent inhibition of Haspin kinase activity. | [5] |

| HCT116 Cells | CHR-6494 & CCI-779 | Mitotic Catastrophe | Significant increase in cells undergoing mitotic catastrophe with dual treatment. | [8] |

Experimental Protocols

In Vitro Haspin Kinase Assay (Radiometric)

This protocol is a representative method for measuring the kinase activity of Haspin in vitro, often used for screening potential inhibitors.

Materials:

-

Recombinant human Haspin kinase

-

Histone H3 peptide substrate (e.g., ARTKQTARKSTGGKAPRKQL)

-

[γ-³³P]-ATP

-

5X Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 100 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT)

-

Stop Solution (e.g., 0.5 M EDTA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture by combining the 5X Kinase Reaction Buffer, water, and the histone H3 peptide substrate.

-

Add the test compound (inhibitor) or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding recombinant Haspin kinase to the mixture.

-

Start the phosphorylation reaction by adding [γ-³³P]-ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the Stop Solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

Immunofluorescence Staining for Chromosome Alignment

This protocol outlines the steps for visualizing and assessing chromosome alignment in cultured cells following the depletion or inhibition of Haspin kinase.

Materials:

-

Cultured cells (e.g., HeLa, U2OS) grown on coverslips

-

Haspin siRNA or small molecule inhibitor

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBST)

-

Primary antibodies (e.g., anti-α-tubulin for spindle, anti-centromere antibody)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for DNA counterstaining)

-

Antifade mounting medium

Procedure:

-

Treat cells with Haspin siRNA or a small molecule inhibitor for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour.

-

Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.

-

Wash the cells three times with PBST.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBST.

-

Counterstain the DNA with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of mitotic cells with misaligned chromosomes.

RNA Interference (RNAi)-Mediated Depletion of Haspin in HeLa Cells

This protocol describes a general procedure for knocking down the expression of Haspin in HeLa cells using small interfering RNA (siRNA).

Materials:

-

HeLa cells

-

Haspin-specific siRNA and a non-targeting control siRNA

-

Lipofectamine RNAiMAX or a similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium (e.g., DMEM with 10% FBS)

Procedure:

-

Plate HeLa cells in a 6-well plate to be 30-50% confluent at the time of transfection.

-

For each well, dilute the Haspin siRNA or control siRNA in Opti-MEM.

-

In a separate tube, dilute the Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes.

-

Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

Add the siRNA-lipid complexes to the cells in each well.

-

Incubate the cells for 48-72 hours.

-

Harvest the cells to assess the knockdown efficiency by Western blotting for Haspin protein levels or proceed with downstream applications such as immunofluorescence for phenotype analysis.

Experimental Workflow and Logical Relationships

The investigation of Haspin kinase's role in chromosome alignment typically follows a logical workflow. This begins with the perturbation of Haspin function, either through genetic knockdown or chemical inhibition. The cellular consequences of this perturbation are then assessed through various analytical techniques. A primary method is immunofluorescence microscopy to visualize the mitotic spindle, chromosomes, and key mitotic proteins. This allows for the quantification of phenotypes such as chromosome misalignment. Concurrently, biochemical assays are employed to confirm the molecular effects of the perturbation, such as measuring the levels of H3T3 phosphorylation via Western blotting or assessing Haspin kinase activity directly through in vitro kinase assays.

Conclusion and Future Directions

Haspin kinase is unequivocally a cornerstone of mitotic regulation, ensuring the fidelity of chromosome segregation through its crucial role in localizing the Chromosomal Passenger Complex to the centromere. The phosphorylation of histone H3 at threonine 3 by Haspin serves as a fundamental signal for the proper execution of mitosis. The severe mitotic defects resulting from Haspin inhibition have positioned it as an attractive target for the development of anti-cancer therapeutics.

Future research in this field will likely focus on several key areas. A deeper understanding of the upstream regulation of Haspin kinase activity will provide further insights into how its function is integrated with the overall cell cycle control network. The identification and characterization of additional Haspin substrates may uncover novel roles for this kinase beyond its established function in CPC recruitment. Furthermore, the development of highly specific and potent small molecule inhibitors of Haspin will not only serve as valuable research tools but also holds promise for translation into clinical applications for the treatment of proliferative diseases. The continued exploration of the intricate biology of Haspin kinase is certain to yield a more complete picture of the complex symphony of events that govern cell division.

References

- 1. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function of the chromosomal kinase haspin in mitosis - Jonathan Higgins [grantome.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

LDN-209929 Dihydrochloride: A Technical Guide to its Use as a Chemical Probe for Haspin Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haspin (Haploid germ cell-specific nuclear protein kinase), an atypical serine/threonine kinase, has emerged as a critical regulator of mitosis and a promising target for anti-cancer therapeutics. It plays a pivotal role in ensuring proper chromosome alignment and segregation through its unique substrate specificity for histone H3 at threonine 3 (H3T3). The phosphorylation of H3T3 by haspin creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic events. Given its crucial role in cell division, the development of potent and selective inhibitors of haspin is of significant interest for both basic research and clinical applications.

LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of haspin kinase. This document serves as an in-depth technical guide for researchers utilizing LDN-209929 as a chemical probe to interrogate haspin biology. It provides a summary of its biochemical and cellular activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

Biochemical and Cellular Activity of LDN-209929

The following tables summarize the known quantitative data for LDN-209929's inhibitory activity.

| Target | Assay Type | IC50 | Selectivity | Reference |

| Haspin | Biochemical | 55 nM | - | [1] |

| DYRK2 | Biochemical | 9.9 µM | 180-fold vs. Haspin | [1] |

Note on Kinase Selectivity: A comprehensive kinase selectivity profile (e.g., KINOMEscan) for LDN-209929 is not publicly available at the time of this writing. While it shows significant selectivity over DYRK2, users should exercise caution and ideally perform broader kinase profiling to rule out potential off-target effects in their system of interest.

Anti-proliferative Activity of Haspin Inhibitors

| Compound | Cell Line | IC50 (µM) |

| CHR-6494 | HCT-116 (colon) | 0.02 |

| CHR-6494 | HeLa (cervical) | 0.03 |

| CHR-6494 | A549 (lung) | 0.04 |

| 5-ITU | HeLa (cervical) | 0.5 |

Experimental Protocols

In Vitro Haspin Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from established high-throughput screening assays for haspin inhibitors and can be used to determine the IC50 of LDN-209929.[2][3]

Materials:

-

Recombinant human haspin kinase

-

Biotinylated histone H3 (1-21) peptide substrate

-

Europium-labeled anti-phospho-histone H3 (Thr3) antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

ATP

-

LDN-209929 dihydrochloride

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

-

Stop/Detection Buffer: Assay Buffer containing EDTA, Eu-labeled antibody, and SA-APC

-

384-well low-volume black plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of LDN-209929 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Reaction Mix Preparation: Prepare a master mix containing recombinant haspin kinase and biotinylated H3 peptide in Assay Buffer. The optimal concentrations should be empirically determined but are typically in the low nM range for the enzyme and at the Km for the peptide substrate.

-

Assay Initiation: In a 384-well plate, add the compound dilutions. Add the haspin/H3 peptide mix to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.

-

Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should ideally be at its Km for haspin.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes. The reaction time should be within the linear range of the assay.

-

Reaction Termination and Detection: Stop the reaction by adding the Stop/Detection Buffer.

-

Signal Reading: Incubate the plate at room temperature for at least 60 minutes to allow for the development of the FRET signal. Read the plate on a TR-FRET-compatible plate reader (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for APC).

-

Data Analysis: Calculate the ratio of the APC signal to the Europium signal. Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-Histone H3 (Thr3)

This protocol allows for the assessment of LDN-209929's ability to inhibit haspin activity in a cellular context by measuring the levels of its direct substrate, phospho-histone H3 (Thr3).

Materials:

-

Cell line of interest (e.g., HeLa, HCT-116)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-histone H3 (Thr3)

-

Rabbit or mouse anti-total histone H3 (for loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a dose-response of LDN-209929 for a specified period (e.g., 2-24 hours). Include a vehicle-only (DMSO) control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-histone H3 (Thr3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

-

Data Analysis: Quantify the band intensities for phospho-H3 (Thr3) and total H3. Normalize the phospho-H3 signal to the total H3 signal to determine the relative inhibition of haspin activity.

Mandatory Visualization

Haspin Signaling Pathway in Mitosis

Caption: Haspin kinase activation and downstream signaling cascade during mitosis.

Experimental Workflow for Validation of a Haspin Chemical Probe

Caption: A logical workflow for the validation of a novel haspin chemical probe.

References

Exploring the Cellular Effects of Haspin Inhibition with LDN-209929: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haspin, a serine/threonine kinase, plays a pivotal role in the faithful execution of mitosis. Its primary known function is the phosphorylation of histone H3 at threonine 3 (H3T3ph), a critical event for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromere. The CPC, a key regulator of mitosis, ensures correct chromosome-microtubule attachments and the activation of the spindle assembly checkpoint. Dysregulation of haspin activity can lead to mitotic errors, chromosomal instability, and is often associated with cancer. This has positioned haspin as an attractive target for anti-cancer drug development.

LDN-209929 is a potent and selective small molecule inhibitor of haspin kinase. This technical guide provides a comprehensive overview of the cellular effects of haspin inhibition using LDN-209929, including its biochemical activity, expected cellular phenotypes, and detailed protocols for key experimental assays.

LDN-209929: Biochemical Profile

LDN-209929 is a potent inhibitor of haspin kinase with a reported in vitro half-maximal inhibitory concentration (IC50) of 55 nM. It exhibits significant selectivity, being 180-fold more selective for haspin over the dual-specificity tyrosine-regulated kinase 2 (DYRK2)[1]. This selectivity is a crucial attribute for a chemical probe, minimizing off-target effects and allowing for a more precise interrogation of haspin's cellular functions.

Table 1: In Vitro Inhibitory Activity of LDN-209929

| Target Kinase | IC50 (nM) | Selectivity vs. DYRK2 |

| Haspin | 55 | 180-fold |

| DYRK2 | 9,900 | 1-fold |

Core Cellular Effects of Haspin Inhibition

Inhibition of haspin kinase by compounds such as LDN-209929 is expected to induce a cascade of cellular events stemming from the abrogation of H3T3 phosphorylation. The primary consequences include:

-

Reduction of Histone H3 Threonine 3 Phosphorylation (H3T3ph): The most direct and immediate effect of haspin inhibition is the decrease in the levels of H3T3ph.

-

Mislocalization of the Chromosomal Passenger Complex (CPC): As H3T3ph acts as a docking site for the CPC, its reduction leads to the failure of the CPC to properly localize to the centromeres during mitosis.

-

Mitotic Defects: The mislocalization of the CPC results in a range of mitotic abnormalities, including:

-

Chromosome Misalignment: Failure of chromosomes to properly align at the metaphase plate.

-

Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached or improperly attached chromosomes activates the SAC, leading to a delay or arrest in mitosis.

-

Micronuclei Formation: Errors in chromosome segregation can result in the formation of micronuclei in daughter cells.

-

-

Cell Cycle Arrest: Prolonged activation of the SAC typically leads to a G2/M phase arrest.

-

Induction of Apoptosis: Cells that are unable to resolve mitotic errors and satisfy the SAC will ultimately undergo programmed cell death (apoptosis).

-

Reduced Cell Viability and Proliferation: The culmination of mitotic arrest and apoptosis leads to a decrease in cell viability and an inhibition of cell proliferation.

While specific quantitative cellular data for LDN-209929 is not extensively available in the public domain, the following sections provide detailed experimental protocols that can be employed to quantify these effects. The expected outcomes are illustrated with example data that is representative of haspin inhibition by other small molecules.

Signaling Pathway and Experimental Workflow

The central signaling pathway initiated by haspin and the general workflow for investigating the cellular effects of haspin inhibition are depicted below.

Caption: Haspin signaling pathway and the inhibitory action of LDN-209929.

Caption: General experimental workflow to characterize the cellular effects of LDN-209929.

Experimental Protocols

In Vitro Haspin Kinase Assay

Objective: To determine the in vitro inhibitory activity (IC50) of LDN-209929 against haspin kinase.

Principle: This assay measures the transfer of a phosphate (B84403) group from ATP to a histone H3-derived peptide substrate by recombinant haspin kinase. The amount of phosphorylated substrate is quantified, and the inhibition by LDN-209929 is determined.

Materials:

-

Recombinant human haspin kinase

-

Histone H3 (1-21) peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

LDN-209929

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Preparation: Prepare a serial dilution of LDN-209929 in DMSO, followed by a further dilution in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Kinase assay buffer

-

LDN-209929 at various concentrations (including a DMSO control)

-

Recombinant haspin kinase

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate Reaction: Add a mixture of the histone H3 peptide substrate and ATP to each well to start the kinase reaction.

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves two steps:

-

Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of LDN-209929 relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay

Objective: To determine the effect of LDN-209929 on the viability and proliferation of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50) or growth rate inhibition (GR50).

Principle: This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A reduction in metabolic activity indicates either cytotoxicity or inhibition of proliferation.

Materials:

-

Cancer cell lines of interest (e.g., HeLa, HCT116, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

LDN-209929

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

-

96-well clear or opaque-walled plates

-

Plate reader (luminescence or absorbance)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of LDN-209929 (e.g., from 1 nM to 10 µM) in fresh culture medium. Include a DMSO vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Detection (using CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence.

-

-

Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells (representing 100% viability). Plot the percent viability against the log concentration of LDN-209929 and fit the data to a dose-response curve to determine the IC50 or GR50 value.

Table 2: Example Cell Viability Data for a Haspin Inhibitor

| Cell Line | IC50 (µM) |

| HeLa | 0.5 |

| HCT-116 | 0.8 |

| MDA-MB-231 | 1.2 |

| Note: This is example data and does not represent actual results for LDN-209929. |

Immunofluorescence for Histone H3 Phosphorylation

Objective: To visualize and quantify the levels of histone H3 threonine 3 phosphorylation (H3T3ph) in cells treated with LDN-209929.

Principle: This technique uses a specific primary antibody to detect H3T3ph within fixed and permeabilized cells. A fluorescently labeled secondary antibody is then used for visualization by fluorescence microscopy.

Materials:

-

Cancer cell lines

-

Glass coverslips or imaging-compatible plates

-

LDN-209929

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., PBS with 5% BSA)

-

Primary antibody: anti-phospho-Histone H3 (Thr3)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with LDN-209929 at various concentrations for a defined period (e.g., 24 hours). Include a DMSO control.

-

Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the anti-phospho-H3 (Thr3) antibody diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, and mount the coverslips on microscope slides with mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the H3T3ph signal in the nucleus of mitotic cells.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of LDN-209929 on cell cycle progression.

Principle: Cells are fixed, and their DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide, PI). The fluorescence intensity of individual cells is measured by flow cytometry, which is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

LDN-209929

-

Cold 70% ethanol (B145695) for fixation

-

Propidium Iodide (PI)/RNase staining solution

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with LDN-209929 at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and resuspend in a small volume of PBS.

-

Fixation: While vortexing gently, add the cell suspension dropwise into ice-cold 70% ethanol. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Table 3: Example Cell Cycle Analysis Data for a Haspin Inhibitor (24h treatment)

| Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase |

| DMSO Control | 55 | 25 | 20 |

| Inhibitor (0.5 µM) | 40 | 15 | 45 |

| Inhibitor (2.0 µM) | 25 | 10 | 65 |

| Note: This is example data and does not represent actual results for LDN-209929. |

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by LDN-209929.

Principle: This assay uses Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), which enters cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

-

Cancer cell lines

-

LDN-209929

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Treat cells with LDN-209929 for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Table 4: Example Apoptosis Data for a Haspin Inhibitor (48h treatment)

| Treatment (Concentration) | % Viable Cells | % Early Apoptotic | % Late Apoptotic |

| DMSO Control | 95 | 3 | 2 |

| Inhibitor (1.0 µM) | 60 | 25 | 15 |

| Inhibitor (5.0 µM) | 20 | 45 | 35 |

| Note: This is example data and does not represent actual results for LDN-209929. |

Conclusion

LDN-209929 is a valuable chemical tool for studying the cellular functions of haspin kinase. Its potency and selectivity make it suitable for dissecting the intricate signaling pathways that govern mitosis. The experimental protocols provided in this guide offer a robust framework for characterizing the cellular effects of haspin inhibition with LDN-209929. While specific quantitative cellular data for this compound is not widely published, the expected phenotypes of mitotic arrest, apoptosis, and reduced cell proliferation are consistent with the on-target inhibition of haspin. Further research utilizing LDN-209929 will undoubtedly contribute to a deeper understanding of haspin's role in both normal and pathological cell division, and may aid in the development of novel anti-cancer therapeutics.

References

Unraveling the Impact of LDN-209929 Dihydrochloride on Histone H3 Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone H3 phosphorylation is a critical post-translational modification integral to the regulation of gene expression, chromatin condensation during mitosis, and cellular responses to a variety of stimuli. The intricate signaling pathways that govern the phosphorylation state of histone H3 are key areas of investigation in cellular biology and oncology. This technical guide explores the effects of the small molecule inhibitor, LDN-209929 dihydrochloride (B599025), on histone H3 phosphorylation. While direct evidence linking LDN-209929 to histone H3 phosphorylation is not publicly available, this document will delve into the known mechanisms of histone H3 phosphorylation and explore potential signaling pathways through which a kinase inhibitor like LDN-209929 could exert its influence. This paper aims to provide a foundational understanding for researchers investigating novel kinase inhibitors and their downstream effects on chromatin dynamics.

Introduction to Histone H3 Phosphorylation

Histone H3, a core component of the nucleosome, is subject to a variety of post-translational modifications, including phosphorylation, acetylation, and methylation. These modifications act as a "histone code" that is read by other proteins to regulate chromatin structure and gene transcription. The phosphorylation of histone H3 primarily occurs at serine (Ser) and threonine (Thr) residues, with phosphorylation at Ser10, Ser28, and Thr3 being the most extensively studied.

Histone H3 phosphorylation is a dynamic process involved in two major cellular events:

-

Mitosis and Meiosis: Increased phosphorylation of histone H3 at Ser10 and Ser28 is a hallmark of condensed chromatin during cell division.

-